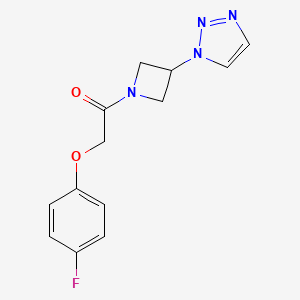

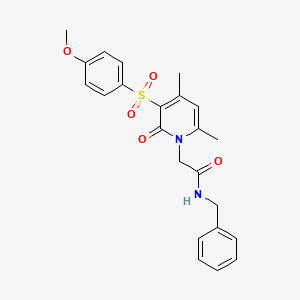

![molecular formula C21H24N6O3S B2709209 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-19-1](/img/structure/B2709209.png)

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzo[d]oxazole and purine cores, followed by various substitutions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Techniques such as NMR and mass spectrometry would be used to confirm the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzo[d]oxazole and purine rings are aromatic and thus relatively stable, but could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar purine and benzo[d]oxazole groups could increase its solubility in polar solvents .Scientific Research Applications

Psychotropic Potential

A study highlighted the design of new derivatives of purine-2,6-dione, including compounds related to the specified chemical, as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed promising antidepressant and anxiolytic properties, underscoring their potential as psychotropic drugs (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Agents

Another research effort synthesized derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties, revealing significant analgesic and anti-inflammatory effects. These findings suggest the potential of such derivatives as new classes of analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

Cardiovascular Activity

Research into 8-alkylamino substituted derivatives of purine-2,6-dione demonstrated prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Organic Electronics

A derivative incorporating the benzo[d]oxazole unit has been explored as an electron-acceptor building block for polymer semiconductors, showing stable electron transport performance in thin-film transistors. This study opens avenues for the application of such compounds in organic electronics (Yan et al., 2013).

Antifungal Agents

Compounds with the benzo[d]oxazole moiety, similar to the one mentioned, have exhibited promising in vitro antifungal activity against various fungi strains, suggesting their potential as antifungal agents (Ryu et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c1-13-6-5-9-26(12-13)19-23-17-16(18(28)24-20(29)25(17)2)27(19)10-11-31-21-22-14-7-3-4-8-15(14)30-21/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKHKCJTLDMZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)

![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2709133.png)

![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2709137.png)

![N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2709138.png)

![2-(1-Bicyclo[2.2.2]octanyl)acetonitrile](/img/structure/B2709141.png)

![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)